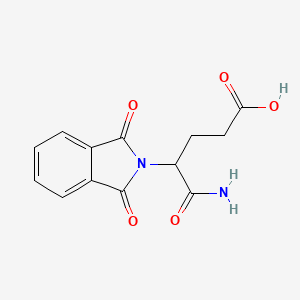

4-Phthalimidoglutaramic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-phthalimidoglutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 4-Phthalimidoglutaramic acid undergoes various chemical reactions, including:

Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity at the amino and carbonyl groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction:

Major Products:

Hydrolysis Products: Phthalic acid and glutamic acid derivatives.

作用机制

The mechanism of action of 4-phthalimidoglutaramic acid is not fully understood. it is believed to interact with biological molecules similarly to thalidomide. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors . This interaction may disrupt various cellular processes, contributing to its biological effects.

相似化合物的比较

2-Phthalimidoglutaramic acid: Another derivative of glutamic acid with a similar structure.

2-Phthalimidoglutaric acid: A related compound with a different substitution pattern on the glutaric acid backbone.

4-(O-Carboxybenzamido)glutaramic acid: A compound with an additional carboxybenzamido group.

Uniqueness: 4-Phthalimidoglutaramic acid is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. Its structural similarity to thalidomide also makes it a valuable compound for studying the mechanisms of action and potential therapeutic applications of thalidomide derivatives .

生物活性

4-Phthalimidoglutaramic acid (4-PGA) is a compound derived from glutamic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-PGA, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

4-PGA is structurally characterized by the presence of a phthalimide group attached to a glutaramic acid backbone. This unique structure may influence its interaction with biological systems, particularly in modulating metabolic pathways associated with glutamic acid derivatives.

Table 1: Chemical Structure of this compound

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄ |

| Molecular Weight | 273.25 g/mol |

| Functional Groups | Phthalimide, Carboxylic Acid |

Research indicates that 4-PGA exhibits various biological activities, primarily through its influence on metabolic pathways. Its interaction with glutamine metabolism is particularly noteworthy. Glutamine is essential for cellular proliferation and survival, especially in cancer cells, where it serves as a nitrogen donor for nucleotide synthesis and plays a critical role in maintaining redox homeostasis via glutathione (GSH) synthesis .

Key Mechanisms:

- Inhibition of Glutaminase : 4-PGA may inhibit glutaminase, an enzyme crucial for converting glutamine to glutamate, thereby disrupting tumor cell metabolism .

- Regulation of mTOR Pathway : By affecting glutamine availability, 4-PGA can modulate the mammalian target of rapamycin (mTOR) signaling pathway, which is integral to cellular growth and proliferation .

Therapeutic Applications

The potential therapeutic applications of 4-PGA are diverse:

- Cancer Treatment : Due to its ability to disrupt glutamine metabolism, 4-PGA is being investigated for its efficacy in treating various cancers, particularly those reliant on high levels of glutamine .

- Neuroprotection : Preliminary studies suggest that derivatives of glutamic acid can have neuroprotective effects, potentially making 4-PGA a candidate for treating neurodegenerative diseases .

Case Studies

- Case Study on Cancer Metabolism : A study demonstrated that compounds similar to 4-PGA significantly reduced tumor growth in xenograft models by inhibiting glutaminase activity. This suggests that targeting glutamine metabolism could be a viable strategy for cancer therapy .

- Neuroprotective Effects : Research involving animal models indicated that administration of 4-PGA led to improved outcomes in models of oxidative stress-induced neurodegeneration. The compound's ability to enhance GSH levels was identified as a key factor in its protective effects .

属性

IUPAC Name |

5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBMYGDAHSAJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962796 | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-56-2 | |

| Record name | 4-Phthalimido-DL-glutaramic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。